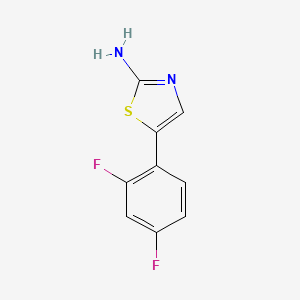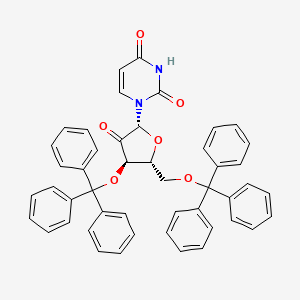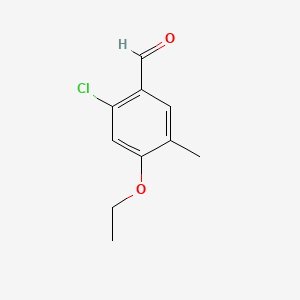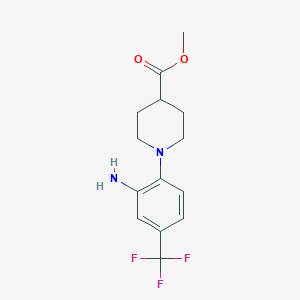
(4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the difluorophenoxy group enhances its reactivity and makes it a valuable building block in the synthesis of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid typically involves the reaction of 2,3-difluorophenol with a suitable boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, where 2,3-difluorophenol is reacted with 4-bromomethylphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in an appropriate solvent like toluene or DMF .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation and reduction reactions yield corresponding oxidized or reduced derivatives .
科学的研究の応用
(4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
類似化合物との比較
Similar Compounds
3,4-Difluorophenylboronic acid: Another difluorinated boronic acid used in similar coupling reactions.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, offering different electronic properties and reactivity.
Phenylboronic acid: A simpler boronic acid without fluorine substitution, commonly used in various organic reactions.
Uniqueness
(4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid is unique due to the presence of the difluorophenoxy group, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable tool in the synthesis of complex molecules, particularly in pharmaceutical and material science research .
特性
分子式 |
C13H11BF2O3 |
|---|---|
分子量 |
264.03 g/mol |
IUPAC名 |
[4-[(2,3-difluorophenoxy)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BF2O3/c15-11-2-1-3-12(13(11)16)19-8-9-4-6-10(7-5-9)14(17)18/h1-7,17-18H,8H2 |
InChIキー |
OYAQXWAJAIZNQP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


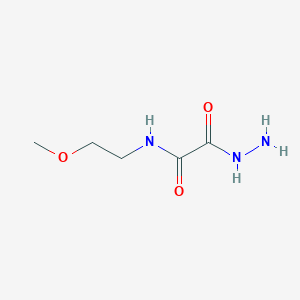
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;acetic acid](/img/structure/B14764048.png)

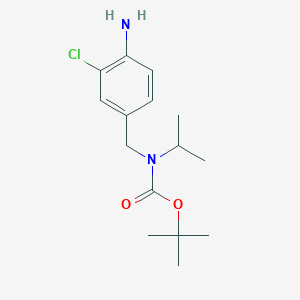
![N-[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]-2-hydroxyacetamide](/img/structure/B14764070.png)

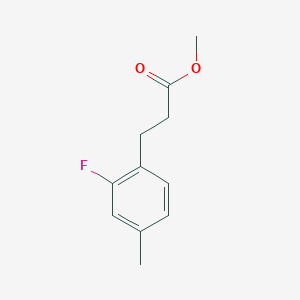

![1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine](/img/structure/B14764096.png)
